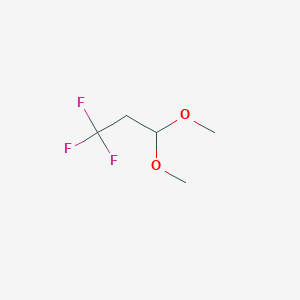

3,3,3-Trifluoropropanal dimethylacetal

Description

Properties

IUPAC Name |

1,1,1-trifluoro-3,3-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O2/c1-9-4(10-2)3-5(6,7)8/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGIQGADPKWJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382087 | |

| Record name | 1,1,1-trifluoro-3,3-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116586-94-8 | |

| Record name | 1,1,1-trifluoro-3,3-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,3,3-Trifluoropropanal dimethylacetal basic properties

An In-depth Technical Guide to the Basic Properties of 3,3,3-Trifluoropropanal Dimethylacetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1,1,1-Trifluoro-3,3-dimethoxypropane, is a valuable fluorinated building block in organic synthesis. Its structure incorporates a trifluoromethyl group, which can significantly alter the physicochemical properties of molecules, including metabolic stability, lipophilicity, and bioavailability.[1] This compound serves as a stable, masked form of 3,3,3-trifluoropropanal, an aldehyde that can be readily liberated under acidic conditions for subsequent reactions.[1] The stability of the dimethylacetal protecting group under basic conditions makes it a versatile reagent in multi-step syntheses.[1] Its primary application lies in the introduction of the 3,3,3-trifluoropropyl group into a wide range of molecules, making it of particular interest in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Core Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H9F3O2 | [1] |

| Molecular Weight | 164.13 g/mol | [1] |

| IUPAC Name | 1,1,1-Trifluoro-3,3-dimethoxypropane | [1][3] |

| CAS Number | 116586-94-8 | [3] |

| Physical State | Liquid at room temperature | [1] |

| Boiling Point | 120-125°C (at atmospheric pressure) | [4] |

| 86°C | [3] | |

| Density | 1.124 g/mL (Predicted) | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [1] |

| Spectroscopic Data | ||

| ¹H NMR | Acetal protons appear as a singlet at δ 3.3–3.5 ppm. | [4] |

| ¹⁹F NMR | A singlet at δ -65 ppm confirms the CF₃ group. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, characterization, and deprotection of this compound are outlined below.

Synthesis: Pd/C-Catalyzed Acetalization of 3,3,3-Trifluoropropene

An atom-economical method for the synthesis of this compound involves the palladium-catalyzed reaction of 3,3,3-trifluoropropene with methanol.[4]

-

Reagents:

-

Procedure:

-

Charge a suitable reaction vessel with methanol and 5 mol% Pd/C catalyst.

-

Introduce 3,3,3-trifluoropropene into the reaction mixture.

-

Heat the mixture to 60°C and stir for 24 hours.[4]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS).

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst. The catalyst can be recycled.

-

Isolate the product by distillation of the filtrate under reduced pressure (40–50°C, 10 mmHg).[4] This method can achieve yields greater than 85%.[4]

-

Purification

-

Fractional Distillation: The crude product can be purified by fractional distillation at atmospheric pressure, collecting the fraction boiling between 120-125°C.[4]

-

Silica Gel Chromatography: For higher purity, silica gel chromatography can be employed using a solvent system such as hexane/ethyl acetate (9:1) to remove any unreacted starting materials or byproducts.[4]

Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to assess the purity of the product and to detect any trace amounts of the corresponding aldehyde, which would indicate instability or incomplete reaction.[4]

Deprotection to 3,3,3-Trifluoropropanal

The acetal can be readily hydrolyzed to the corresponding aldehyde under acidic conditions.

-

Reagents:

-

This compound

-

Acetic acid

-

Catalyst (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid)

-

-

Procedure:

-

In a three-necked flask, combine this compound, acetic acid, and a catalytic amount of a strong acid. The molar ratio of the acetal to acetic acid to catalyst is typically 1:(2-2.5):(0.1-0.6).

-

Heat the reaction mixture to a temperature between 90°C and 140°C.

-

Stir the reaction for 2 to 8 hours.

-

The resulting 3,3,3-trifluoropropionaldehyde can then be isolated.

-

Visualized Workflows and Applications

Synthesis and Deprotection Workflow

The following diagram illustrates the synthetic pathway from 3,3,3-trifluoropropene to the versatile aldehyde, 3,3,3-trifluoropropanal, via the dimethylacetal intermediate.

Role as a Synthetic Building Block

This compound serves as a key intermediate for incorporating the trifluoropropyl moiety into more complex molecules. The deprotection step unmasks the reactive aldehyde functionality, which can then participate in a variety of carbon-carbon bond-forming reactions.

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the reactivity of the trifluoromethyl group and the acetal functional group.

-

Electrophilic Nature: The electron-withdrawing trifluoromethyl group enhances the electrophilic character of the molecule, making it reactive towards nucleophiles.[1]

-

Stability: The dimethylacetal is stable under basic and neutral conditions, allowing for chemical modifications on other parts of a molecule without affecting the masked aldehyde.

-

Deprotection: As detailed in the experimental protocols, the acetal is readily cleaved under acidic conditions to liberate the aldehyde, which can then be used in subsequent reactions such as oxidations, reductions, and carbon-carbon bond formations.[1]

-

Applications in Drug Development: The introduction of the 3,3,3-trifluoropropyl group is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability, bioavailability, and binding affinity. This makes this compound a valuable reagent in the synthesis of novel pharmaceuticals.[2]

-

Materials Science: The stability conferred by the trifluoromethyl group makes this compound a candidate for the synthesis of advanced polymers and coatings with high chemical resistance.[1]

Safety Information

While specific safety data for this compound is limited, the safety precautions for its deprotected form, 3,3,3-Trifluoropropanal, should be considered. 3,3,3-Trifluoropropanal is classified as harmful if swallowed and may cause skin and serious eye irritation. It is also a flammable liquid and vapor. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound and its derivatives. All manipulations should be carried out in a well-ventilated fume hood.

References

An In-depth Technical Guide to 3,3,3-Trifluoropropanal Dimethylacetal (CAS Number: 116586-94-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoropropanal dimethylacetal, with the CAS number 116586-94-8, is a crucial fluorinated building block in modern organic synthesis and medicinal chemistry. The incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds can significantly enhance the biological and physicochemical properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 116586-94-8 | |

| Molecular Formula | C₅H₉F₃O₂ | |

| Molecular Weight | 158.12 g/mol | |

| IUPAC Name | 1,1-dimethoxy-3,3,3-trifluoropropane | |

| Appearance | Colorless liquid | |

| Boiling Point | 102-103 °C (at 960 hPa) | [1] |

| Density | 0.897 g/cm³ (at 25 °C) | [1] |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | CDCl₃ | ~3.4 | s | -OCH₃ |

| ~2.4 | m | -CH₂- | ||

| ~4.6 | t | -CH(OCH₃)₂ | ||

| ¹³C NMR | CDCl₃ | ~54 | -OCH₃ | |

| ~35 (q) | -CH₂- | |||

| ~124 (q) | -CF₃ | |||

| ~101 | -CH(OCH₃)₂ | |||

| ¹⁹F NMR | CDCl₃ | ~-65 | t | -CF₃ |

Note: Predicted chemical shifts. "s" denotes singlet, "t" denotes triplet, "q" denotes quartet, and "m" denotes multiplet.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (alkane) |

| ~1150-1250 | Strong | C-F stretch |

| ~1050-1150 | Strong | C-O stretch (acetal) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 158. Key fragmentation patterns would include the loss of a methoxy group (-OCH₃) to give a fragment at m/z 127, and the loss of the trifluoromethylpropyl group.

Safety Information

A comprehensive material safety data sheet (MSDS) should be consulted before handling this compound.

| Hazard Statement | Precautionary Statement |

| Flammable liquid and vapor. | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| Harmful if swallowed. | Do not eat, drink or smoke when using this product. |

| Causes skin irritation. | Wear protective gloves. |

| Causes serious eye irritation. | Wear eye protection/face protection. |

Note: This is not an exhaustive list. Always refer to the full MSDS.

Experimental Protocols

Synthesis of this compound

A facile and efficient one-step synthesis involves the Palladium on carbon (Pd/C) catalyzed acetalization of 3,3,3-trifluoropropene.[2]

Materials:

-

3,3,3-Trifluoropropene

-

Methanol (anhydrous)

-

Palladium on carbon (10 wt%)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a stirred solution of methanol, add 10 wt% Pd/C under an inert atmosphere.

-

Bubble 3,3,3-trifluoropropene gas through the suspension at room temperature.

-

Monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion, filter the catalyst through a pad of celite.

-

Remove the excess methanol under reduced pressure.

-

The crude product can be purified by fractional distillation to yield this compound as a colorless liquid.

Deprotection to 3,3,3-Trifluoropropanal

The acetal can be readily deprotected to the corresponding aldehyde under acidic conditions. A patent describes a method using acetic acid and a catalyst.[3]

Materials:

-

This compound

-

Acetic acid

-

Sulfuric acid (catalyst)

Procedure:

-

In a round-bottom flask, combine this compound, acetic acid, and a catalytic amount of sulfuric acid.

-

Heat the mixture with stirring.

-

The product, 3,3,3-trifluoropropanal, can be isolated by distillation.

Applications in Drug Development

The trifluoromethyl group is a key pharmacophore that can enhance a drug's efficacy and pharmacokinetic profile. This compound serves as a valuable precursor to introduce the 3,3,3-trifluoropropyl moiety into drug candidates. The masked aldehyde functionality allows for its use in various synthetic transformations where the unprotected aldehyde would be incompatible.

Case Study: Synthesis of a Hypothetical Fluorinated Drug Candidate

A hypothetical application involves the synthesis of a fluorinated analog of a bioactive molecule. The deprotected 3,3,3-trifluoropropanal can undergo a reductive amination with a primary amine to form a secondary amine containing the trifluoropropyl group. This modification could potentially improve the metabolic stability and cell permeability of the parent molecule.

Signaling Pathways and Experimental Workflows

Synthesis and Deprotection Workflow

The overall workflow for the synthesis and subsequent deprotection of this compound can be visualized as follows:

Caption: Workflow for the synthesis of this compound and its deprotection.

General Reaction Mechanism: Acid-Catalyzed Acetal Deprotection

The deprotection of the acetal to the aldehyde proceeds via an acid-catalyzed hydrolysis mechanism.

Caption: Mechanism of acid-catalyzed deprotection of the dimethylacetal.

Conclusion

This compound is a versatile and valuable reagent for the introduction of the trifluoromethyl group in organic synthesis, particularly in the context of drug discovery and development. Its stability as a protected aldehyde allows for a wide range of chemical transformations, and its straightforward synthesis and deprotection make it an accessible building block for medicinal chemists. The strategic incorporation of the trifluoromethyl moiety can lead to the development of novel therapeutics with improved pharmacological profiles.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Atom-economical synthesis of 3,3,3-trifluoropropanal dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. CN105669399A - Preparation method of 3,3,3-trifluoropropionaldehyde - Google Patents [patents.google.com]

3,3,3-Trifluoropropanal dimethylacetal molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3,3,3-Trifluoropropanal Dimethylacetal, a key fluorinated building block in organic synthesis. It details the compound's core chemical properties, a representative synthetic protocol, and its applications in the development of novel molecules.

Core Chemical Properties

This compound, also known as 1,1,1-Trifluoro-3,3-dimethoxypropane, is a stable, liquid organic compound. The presence of the trifluoromethyl group significantly influences the molecule's electronic properties, making it a valuable synthon for introducing the CF3CH2CH2- moiety into target structures. Its primary role in organic synthesis is as a "masked aldehyde". The dimethylacetal group protects the reactive aldehyde functionality, which is stable under basic conditions but can be readily deprotected under acidic conditions to liberate the 3,3,3-trifluoropropanal in situ for subsequent reactions.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below.

| Property | Data |

| Molecular Formula | C₅H₉F₃O₂[1] |

| Molecular Weight | 164.13 g/mol [1] |

| IUPAC Name | 3,3,3-Trifluoropropanal dimethyl acetal[1] |

| Physical State | Liquid at room temperature[1] |

Synthesis and Applications

Synthesis Pathway

A modern and atom-economical method for synthesizing this compound involves the direct palladium-catalyzed acetalization of 3,3,3-trifluoropropene. This approach offers an efficient one-step route from a readily available starting material.[2]

Caption: Palladium-catalyzed synthesis of this compound.

Key Applications

This compound serves as a crucial reagent for synthesizing complex fluorinated molecules, which are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[3] Its primary use is in electrophilic reactions where, after deprotection to the aldehyde, it reacts with various nucleophiles to facilitate carbon-carbon bond formation.[1]

Experimental Protocol: Synthesis

The following section details a representative experimental protocol for the synthesis of this compound based on the palladium-catalyzed acetalization of 3,3,3-trifluoropropene.

Materials and Reagents

| Reagent/Material | Grade |

| 3,3,3-Trifluoropropene (TFP) | ≥99% |

| Methanol (MeOH) | Anhydrous |

| Palladium on Carbon (Pd/C) | 10 wt. % |

| Diethyl Ether | Anhydrous |

| Saturated Sodium Bicarbonate | Aqueous Solution |

| Brine | Saturated Aqueous |

| Magnesium Sulfate (MgSO₄) | Anhydrous |

Equipment

-

High-pressure reaction vessel (e.g., Parr autoclave) equipped with a magnetic stirrer and gas inlet/outlet valves.

-

Standard laboratory glassware for work-up and purification.

-

Rotary evaporator.

-

Fractional distillation apparatus.

Procedure

-

Reactor Setup: A dry high-pressure reaction vessel is charged with methanol (10 equivalents) and 10% Pd/C catalyst (1-2 mol%). The vessel is sealed and purged thoroughly with nitrogen gas.

-

Addition of Reactant: The vessel is cooled, and liquefied 3,3,3-trifluoropropene (1 equivalent) is carefully introduced.

-

Reaction: The vessel is pressurized with an inert gas (e.g., nitrogen or argon) and heated. The reaction mixture is stirred vigorously at a specified temperature (e.g., 80-100°C) for several hours until reaction completion is observed via GC-MS analysis of an aliquot.

-

Work-up: After cooling the reactor to room temperature and venting the pressure, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst. The filter cake is washed with additional methanol.

-

Extraction: The filtrate is transferred to a separatory funnel and diluted with diethyl ether. The organic layer is washed successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The separated organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by fractional distillation under atmospheric pressure to yield pure this compound.

References

An In-depth Technical Guide to 1,1-Dimethoxy-3,3,3-trifluoropropane

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of 1,1-dimethoxy-3,3,3-trifluoropropane, a key fluorinated building block in organic synthesis. It includes detailed information on its chemical properties, synthesis, and reactivity, with a focus on its application as a stable precursor to the highly reactive 3,3,3-trifluoropropanal.

Compound Identification and Properties

The compound, commonly known as 3,3,3-Trifluoropropanal dimethylacetal, is systematically named 1,1-dimethoxy-3,3,3-trifluoropropane according to IUPAC nomenclature. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, making it a valuable synthon for introducing the CF3CH2CH< moiety in medicinal and materials chemistry.[1]

Table 1: Physicochemical Properties of 1,1-Dimethoxy-3,3,3-trifluoropropane

| Property | Value | Reference |

| IUPAC Name | 1,1-dimethoxy-3,3,3-trifluoropropane | N/A |

| Synonyms | 3,3,3-Trifluoropropanal dimethyl acetal | [2] |

| CAS Number | 116586-94-8 | [3] |

| Molecular Formula | C₅H₉F₃O₂ | [4] |

| Molecular Weight | 158.12 g/mol | [3] |

| Physical State | Liquid at room temperature | [4] |

| Boiling Point | 62.8°C at 760 mmHg | [2] |

| Density | 1.124 g/cm³ | [2] |

| Refractive Index | 1.335 | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane) | [4] |

Synthesis of 1,1-Dimethoxy-3,3,3-trifluoropropane

A modern and atom-economical approach for synthesizing 1,1-dialkoxy-3,3,3-trifluoropropanes involves the direct acetalization of 3,3,3-trifluoropropene (TFP).[5] This method provides a facile and efficient one-step procedure from a readily available starting material.

This protocol is based on the general principles of palladium-catalyzed acetalization of olefins.

-

Materials:

-

3,3,3-Trifluoropropene (TFP)

-

Anhydrous Methanol (MeOH)

-

Palladium on Carbon (Pd/C, 10 wt%)

-

Anhydrous solvent (e.g., Toluene or Dichloromethane)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure:

-

To a high-pressure reactor, add Pd/C (5 mol%) and the anhydrous solvent.

-

Purge the reactor with an inert gas.

-

Add anhydrous methanol (3.0 equivalents).

-

Cool the reactor and introduce 3,3,3-trifluoropropene (1.0 equivalent).

-

Pressurize the reactor with oxygen or air (as a co-oxidant for the Wacker-type process).

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reactor to room temperature and carefully vent the pressure.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield 1,1-dimethoxy-3,3,3-trifluoropropane.

-

Below is a diagram illustrating the experimental workflow for the synthesis.

References

- 1. 3,3,3-Trifluoropropanal | C3H3F3O | CID 68028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | High Purity [benchchem.com]

- 5. Atom-economical synthesis of 3,3,3-trifluoropropanal dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene - RSC Advances (RSC Publishing) [pubs.rsc.org]

Synthesis of 3,3,3-Trifluoropropanal Dimethylacetal from 3,3,3-Trifluoropropene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3,3,3-trifluoropropanal dimethylacetal, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available 3,3,3-trifluoropropene. This document details the primary synthetic strategies, presents comprehensive experimental protocols, and includes quantitative data to support researchers in the practical application of these methods.

Introduction

Trifluoromethylated compounds are of significant interest in medicinal chemistry due to the unique physicochemical properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity.[1][2] 3,3,3-Trifluoropropanal and its acetals are key intermediates for the synthesis of various trifluoromethyl-containing molecules.[1][2] This guide focuses on the conversion of 3,3,3-trifluoropropene, a commercially available gaseous alkene, into this compound. Two primary synthetic routes are discussed: a direct, one-step acetalization and a two-step hydroformylation followed by acetalization.

Synthetic Pathways

There are two main approaches for the synthesis of this compound from 3,3,3-trifluoropropene. The choice of pathway may depend on the availability of specific catalysts and equipment for handling gaseous reagents and high-pressure reactions.

Pathway A: One-Step Catalytic Acetalization

A highly efficient and atom-economical method involves the direct conversion of 3,3,3-trifluoropropene to 3,3,3-trifluoropropanal dialkyl acetals in a single step.[1][2][3] This process is typically catalyzed by a heterogeneous palladium-based system in the presence of an alcohol.

Figure 1: One-Step Synthesis of this compound.

Pathway B: Two-Step Hydroformylation and Acetalization

This classical approach involves two distinct chemical transformations. First, 3,3,3-trifluoropropene undergoes hydroformylation (also known as the oxo process) to yield 3,3,3-trifluoropropanal.[4] The resulting aldehyde is then converted to the dimethylacetal in a subsequent acetalization step.

Figure 2: Two-Step Synthesis via Hydroformylation and Acetalization.

Experimental Protocols

3.1. One-Step Palladium-Catalyzed Acetalization

This procedure is adapted from the work of Kang et al. and provides a direct route to the desired acetal.[1]

-

Materials:

-

3,3,3-Trifluoropropene (TFP)

-

Methanol (MeOH)

-

Palladium on carbon (Pd/C, 10 wt%)

-

Copper(II) chloride (CuCl₂)

-

Solvent (e.g., Methanol)

-

-

Procedure:

-

To a high-pressure reactor, add Pd/C (5 mol%), CuCl₂ (2.5 mol%), and methanol as the solvent.

-

Seal the reactor and purge with nitrogen.

-

Introduce 3,3,3-trifluoropropene gas into the reactor.

-

Heat the reaction mixture to 80 °C and stir for 24 hours.

-

After cooling to room temperature, carefully vent the excess TFP.

-

The catalyst can be recovered by filtration for reuse.

-

The filtrate is concentrated, and the product is purified by fractional distillation.

-

3.2. Two-Step Synthesis

3.2.1. Hydroformylation of 3,3,3-Trifluoropropene

The hydroformylation of fluorinated olefins can be complex, with regioselectivity being a key challenge. Rhodium and cobalt-based catalysts are commonly employed.[5]

-

Materials:

-

3,3,3-Trifluoropropene (TFP)

-

Synthesis gas (a mixture of carbon monoxide and hydrogen)

-

Rhodium or Cobalt catalyst (e.g., Rh(acac)(CO)₂, Co₂(CO)₈)

-

Phosphine ligand (e.g., triphenylphosphine)

-

Solvent (e.g., toluene)

-

-

Procedure:

-

In a high-pressure autoclave, dissolve the catalyst and ligand in the solvent.

-

Introduce 3,3,3-trifluoropropene.

-

Pressurize the autoclave with synthesis gas (typically 10-100 atm).

-

Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir.

-

Monitor the reaction progress by GC analysis.

-

After completion, cool the reactor and vent the excess gases.

-

The crude 3,3,3-trifluoropropanal is typically used in the next step without extensive purification.

-

3.2.2. Acetalization of 3,3,3-Trifluoropropanal

This is a standard acid-catalyzed acetal formation.

-

Materials:

-

Crude 3,3,3-trifluoropropanal

-

Methanol

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Procedure:

-

Dissolve the crude 3,3,3-trifluoropropanal in an excess of methanol.

-

Add a catalytic amount of the acid catalyst.

-

Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

-

Purify the resulting this compound by fractional distillation.

-

Quantitative Data

The following table summarizes typical yields for the synthesis of this compound.

| Pathway | Key Reagents | Catalyst System | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

| One-Step Acetalization | 3,3,3-Trifluoropropene, Methanol | Pd/C, CuCl₂ | Methanol | 80 | Autogenous | 85 | [1] |

| Two-Step | |||||||

| Hydroformylation | 3,3,3-Trifluoropropene, CO, H₂ | Rh(acac)(CO)₂/PPh₃ | Toluene | 100 | 50 | ~70-80 (aldehyde) | [6] |

| Acetalization | 3,3,3-Trifluoropropanal, Methanol | p-TsOH | Methanol | Room Temp | 1 | >90 | General Procedure |

Characterization of this compound

The final product can be characterized using standard analytical techniques.

-

¹H NMR: Signals corresponding to the methoxy protons and the protons of the propanal backbone.

-

¹⁹F NMR: A characteristic signal for the CF₃ group.

-

GC-MS: To confirm the molecular weight and purity of the compound.[7]

Conclusion

The synthesis of this compound from 3,3,3-trifluoropropene is achievable through both one-step and two-step methodologies. The direct palladium-catalyzed acetalization offers an efficient and atom-economical route, making it an attractive option for streamlined synthesis.[1][3] The traditional two-step approach involving hydroformylation provides a viable alternative, particularly if the intermediate aldehyde is also a desired product. The choice of method will be guided by the specific requirements of the research, including scale, available equipment, and cost considerations.

References

- 1. Atom-economical synthesis of 3,3,3-trifluoropropanal dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Atom-economical synthesis of 3,3,3-trifluoropropanal dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Atom-economical synthesis of 3,3,3-trifluoropropanal dialkyl acetals through Pd/C catalyzed acetalization of 3,3,3-trifluoropropene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Hydroformylation - Wikipedia [en.wikipedia.org]

- 5. mt.com [mt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | High Purity [benchchem.com]

The Versatile Fluorinated Building Block: A Technical Guide to 3,3,3-Trifluoropropanal Dimethylacetal

For Researchers, Scientists, and Drug Development Professionals

Introduction: The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group (CF₃), in particular, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. 3,3,3-Trifluoropropanal dimethylacetal has emerged as a key synthetic precursor, providing a stable yet reactive handle for the introduction of the 3,3,3-trifluoropropyl moiety. This technical guide offers an in-depth overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and data-driven insights.

Physicochemical Properties

This compound is a colorless liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₉F₃O₂ |

| Molecular Weight | 158.12 g/mol |

| CAS Number | 116586-94-8 |

| Physical State | Liquid |

| Boiling Point | ~120-125 °C (atmospheric pressure) |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data

Characterization of this compound is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the expected chemical shifts.

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H NMR | ~3.3-3.5 ppm | s | - | O-CH ₃ |

| ~2.4 ppm | tq | J_HH, J_HF | CH ₂(CF₃) | |

| ~4.6 ppm | t | J_HH | CH (OCH₃)₂ | |

| ¹³C NMR | ~54 ppm | s | - | O-C H₃ |

| ~36 ppm | q | J_CF | C H₂(CF₃) | |

| ~101 ppm | s | - | C H(OCH₃)₂ | |

| ~125 ppm | q | J_CF | C F₃ | |

| ¹⁹F NMR | ~-65 ppm | t | J_FH | C F₃ |

Note: Predicted values based on typical ranges for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Synthesis and Experimental Protocols

A highly efficient and atom-economical method for the synthesis of this compound involves the palladium-catalyzed acetalization of 3,3,3-trifluoropropene.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

3,3,3-Trifluoropropene (TFP)

-

Methanol (MeOH)

-

Palladium on carbon (5 mol% Pd/C)

-

Copper(II) chloride (CuCl₂)

-

Pressurized reactor

Procedure:

-

To a pressurized reactor, add methanol as the solvent and reactant.

-

Add 5 mol% of Pd/C catalyst and a catalytic amount of CuCl₂.

-

Seal the reactor and introduce 3,3,3-trifluoropropene.

-

Heat the reaction mixture to 60 °C and stir for 24 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

Filter the reaction mixture to remove the catalyst.

-

The crude product is purified by fractional distillation under reduced pressure (40–50 °C, 10 mmHg) to yield this compound as a colorless liquid (yields typically >85%).

Caption: Synthesis of this compound.

Chemical Reactivity and Applications

This compound serves as a stable precursor to the reactive 3,3,3-trifluoropropanal. The acetal protecting group is stable under neutral and basic conditions but can be readily removed under acidic conditions to liberate the aldehyde in situ.

Deprotection to 3,3,3-Trifluoropropanal

The deprotection is a crucial step to unmask the aldehyde functionality for subsequent reactions.

Materials:

-

This compound

-

Acetic acid

-

Sulfuric acid (catalyst)

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a distillation column and a condenser, add this compound, acetic acid, and a catalytic amount of sulfuric acid. The molar ratio of acetal to acetic acid to catalyst is typically 1:2-2.5:0.1-0.6.

-

Heat the mixture with stirring to 90-140 °C.

-

The reaction proceeds as 3,3,3-trifluoropropanal is formed and distills over.

-

Collect the fraction boiling between 50-70 °C to obtain 3,3,3-trifluoropropanal as a colorless liquid (yields are typically high, e.g., 95%).[2]

Caption: Deprotection of the Dimethylacetal.

Applications in Heterocyclic Synthesis

The liberated 3,3,3-trifluoropropanal is a valuable intermediate for the synthesis of trifluoromethyl-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals. For instance, it can be used in the synthesis of trifluoromethyl-substituted pyrazoles. While a specific protocol using the dimethylacetal was not found, the general strategy involves the reaction of the in situ generated aldehyde with a hydrazine derivative.

The following workflow illustrates a general approach to trifluoromethylated pyrazoles, a class of compounds with significant biological activity.

Caption: Workflow for Trifluoromethylated Pyrazole Synthesis.

Conclusion

This compound is a valuable and versatile fluorinated building block. Its stability and the ease of deprotection to the corresponding aldehyde make it an important precursor for the synthesis of complex fluorinated molecules. The atom-economical synthesis from readily available starting materials further enhances its utility in both academic research and industrial applications, particularly in the development of new pharmaceuticals and agrochemicals. The detailed protocols and data presented in this guide are intended to facilitate its broader application in these critical fields.

References

An In-Depth Technical Guide on the Electrophilic Nature of 3,3,3-Trifluoropropanal Dimethylacetal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,3-Trifluoropropanal dimethylacetal is a valuable fluorinated building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbon atoms, rendering the acetal an effective electrophile. This technical guide provides a comprehensive overview of the electrophilic nature of this compound, focusing on its application in carbon-carbon bond-forming reactions. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its use in research and development.

Introduction

The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[1] This has led to a surge in the development of fluorinated synthons for the synthesis of novel bioactive compounds. 3,3,3-Trifluoropropanal and its derivatives, such as the dimethylacetal, are particularly useful reagents for introducing the 2,2,2-trifluoroethyl moiety into molecular scaffolds.[2] The dimethylacetal serves as a stable, masked form of the highly reactive 3,3,3-trifluoropropanal, allowing for controlled reactions under specific conditions.[3] This guide will delve into the electrophilic character of this compound, with a focus on its activation and subsequent reaction with nucleophiles, a critical aspect for its application in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound and its corresponding aldehyde is crucial for its effective use in synthesis and analysis.

Table 1: Physicochemical Properties

| Property | 3,3,3-Trifluoropropanal[4][5][6] | This compound |

| Molecular Formula | C₃H₃F₃O | C₅H₉F₃O₂ |

| Molecular Weight | 112.05 g/mol | 158.12 g/mol |

| Boiling Point | 56 °C | Not explicitly found |

| Density | 1.301 g/mL | Not explicitly found |

| Refractive Index | 1.309 | Not explicitly found |

| CAS Number | 460-40-2 | 13031-15-9 |

Table 2: Spectroscopic Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR (CDCl₃) | ~3.4 (s, 6H, OCH₃), ~2.4 (t, 2H, CH₂), ~4.6 (t, 1H, CH) | Triplet, Triplet, Triplet |

| ¹³C NMR (CDCl₃) | Not explicitly found | - |

| ¹⁹F NMR (CDCl₃) | ~ -66 (t) | Triplet |

Note: Specific spectroscopic data for the dimethylacetal was not found in the provided search results. The data presented is based on typical chemical shifts for similar structures and should be confirmed with experimental data.

Electrophilic Reactivity and Activation

The electrophilic nature of this compound stems from the inductive effect of the trifluoromethyl group, which polarizes the C-O bonds of the acetal. However, the acetal itself is a relatively stable protecting group and requires activation to reveal its electrophilic character. This is typically achieved through acid catalysis, which protonates one of the methoxy groups, leading to the formation of a highly reactive oxocarbenium ion intermediate. This intermediate is then susceptible to attack by a wide range of nucleophiles.

Lewis acids can also be employed to activate the acetal, coordinating to one of the oxygen atoms and facilitating the departure of a methoxy group to generate the reactive electrophile.

Applications in Heterocyclic Synthesis: The Pictet-Spengler Reaction

A prime example of the electrophilic utility of this compound is in the Pictet-Spengler reaction for the synthesis of tetrahydro-β-carbolines. This reaction is a powerful tool for constructing the core structure of many biologically active indole alkaloids.[7][8] In this transformation, a tryptamine derivative condenses with an aldehyde or its acetal equivalent under acidic conditions to form an iminium ion, which then undergoes intramolecular electrophilic aromatic substitution to yield the tetracyclic product.[9]

The use of this compound in the Pictet-Spengler reaction allows for the introduction of a trifluoroethyl group at the 1-position of the tetrahydro-β-carboline ring system, a modification that can significantly impact the pharmacological profile of the resulting molecule.

Quantitative Data

While specific data for the Pictet-Spengler reaction of this compound is not extensively tabulated in the literature, the hydrolysis of the acetal to the reactive aldehyde proceeds in high yield, suggesting its potential as an efficient precursor in such cyclizations.

Table 3: Yields for the Hydrolysis of 3,3,3-Trifluoropropanal Dialkyl Acetals to 3,3,3-Trifluoropropanal [10]

| Dialkyl Acetal | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Dimethyl | Sulfuric Acid | 90 | 2 | 95 |

| Diethyl | Sulfuric Acid | 100 | 3 | 95.5 |

| Dipropyl | Hydrochloric Acid | 110 | 6 | 96.4 |

These high yields indicate that the in situ generation of 3,3,3-trifluoropropanal from its dimethylacetal under acidic conditions is a highly efficient process, paving the way for its successful application in subsequent reactions like the Pictet-Spengler cyclization.

Experimental Protocols

The following protocols provide a general framework for conducting reactions that leverage the electrophilic nature of this compound.

Protocol 1: General Procedure for the Hydrolysis of this compound to 3,3,3-Trifluoropropanal [10]

-

To a round-bottom flask equipped with a distillation apparatus, add this compound (1.0 eq), acetic acid (2.0-2.5 eq), and a catalytic amount of a strong acid (e.g., sulfuric acid, 0.1-0.6 eq).

-

Heat the reaction mixture to 90-140 °C with stirring.

-

Collect the distillate, which is the desired 3,3,3-Trifluoropropanal. The reaction progress can be monitored by observing the distillation.

-

The reaction is typically complete within 2-8 hours.

-

The collected product can be used directly in subsequent reactions or purified further if necessary.

Protocol 2: General Procedure for the Pictet-Spengler Reaction with in situ Generated 3,3,3-Trifluoropropanal

-

In a round-bottom flask, dissolve the tryptamine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane, toluene).

-

Add this compound (1.0-1.2 eq) to the solution.

-

Add a strong acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-(2,2,2-trifluoroethyl)tetrahydro-β-carboline.

Conclusion

This compound serves as a versatile and stable precursor to a highly reactive trifluoromethylated electrophile. Its activation under acidic conditions enables a range of nucleophilic substitution and addition reactions, making it a valuable tool for the synthesis of complex fluorinated molecules. The application of this reagent in the Pictet-Spengler reaction highlights its potential for the construction of novel heterocyclic scaffolds with potential applications in drug discovery and development. The high efficiency of its hydrolysis to the corresponding aldehyde, coupled with the well-established utility of the Pictet-Spengler reaction, provides a robust strategy for the synthesis of 1-(2,2,2-trifluoroethyl)-substituted tetrahydro-β-carbolines and related structures. Further exploration of its reactivity with a broader range of nucleophiles is warranted to fully exploit its synthetic potential.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. benchchem.com [benchchem.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Design of Novel Tetrahydro-Beta-Carboline Derivatives with a Hydrophilic Side Chain as Potential Phosphodiesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Pictet-Spengler_reaction [chemeurope.com]

- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Physical State of 3,3,3-Trifluoropropanal Dimethylacetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoropropanal dimethylacetal, a fluorinated acetal, is a compound of increasing interest in the fields of organic synthesis, medicinal chemistry, and materials science. Its trifluoromethyl group significantly influences its physicochemical properties, making it a valuable building block for the introduction of fluorine into larger molecules. This guide provides a comprehensive overview of the physical state and solubility of this compound, along with detailed experimental protocols for their determination and a visualization of a key synthetic pathway.

Physicochemical Properties

This compound is a liquid at ambient temperature.[1] The presence of the trifluoromethyl group imparts unique properties compared to its non-fluorinated analogs. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Physical State | Liquid at room temperature | [1] |

| Boiling Point | 120-125 °C (at atmospheric pressure) | [1] |

| Density | 1.124 ± 0.06 g/mL (Predicted) | [2] |

Solubility Profile

The solubility of a compound is a critical parameter for its application in synthesis, formulation, and biological systems. This compound is generally soluble in common organic solvents.[1] A qualitative summary of its solubility is provided in Table 2. Quantitative solubility data is not widely available and should be determined experimentally for specific applications.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Notes |

| Ethanol | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Other Aprotic Organic Solvents | Likely Soluble | Based on the principle of "like dissolves like," solubility is expected in solvents such as tetrahydrofuran, ethyl acetate, and acetone. Experimental verification is recommended. |

| Water | Likely Sparingly Soluble to Insoluble | The hydrophobic trifluoromethyl group is expected to limit aqueous solubility. |

Experimental Protocols

The following sections detail standardized methodologies for the experimental determination of the physical state and solubility of this compound.

Determination of Physical State

The physical state of a substance at a given temperature and pressure is a fundamental property. For a volatile organic compound like this compound, the boiling point is a key characteristic.

This method is suitable for small sample volumes and is a common technique for determining the boiling point of a liquid.

Materials:

-

Thiele tube

-

Mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

This compound sample

Procedure:

-

Fill the Thiele tube with mineral oil to a level that will immerse the thermometer bulb and the majority of the small test tube.

-

Add a small amount (a few drops) of this compound into the small test tube.

-

Place the capillary tube, sealed end up, into the small test tube.

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly into the Thiele tube, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube with a controlled flame or heating mantle.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat source.

-

As the apparatus cools, the bubbling will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3]

-

Record the temperature. For accuracy, repeat the determination.

Determination of Quantitative Solubility

The following protocol describes a method for determining the quantitative solubility of a liquid solute, such as this compound, in an organic solvent. This method relies on the preparation of a saturated solution and subsequent quantification by a suitable analytical technique, such as gas chromatography (GC).

Materials:

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a suitable detector (e.g., FID)

-

Syringe filters (chemically compatible with the solvent and solute)

-

Vortex mixer or shaker

-

Centrifuge (optional)

-

Solvent of interest (e.g., ethanol, dichloromethane)

-

This compound

-

Internal standard for GC analysis (optional but recommended)

Procedure:

-

Preparation of a Saturated Solution:

-

Add a known volume of the chosen solvent to a series of vials.

-

To each vial, add an excess amount of this compound. An excess is indicated by the presence of a separate liquid phase or turbidity after vigorous mixing.

-

Securely cap the vials and place them in a shaker or on a vortex mixer at a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a period to allow the two phases (if present) to separate.

-

Alternatively, centrifuge the vials to accelerate phase separation.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the supernatant (the solvent layer saturated with the solute) using a pipette.

-

Filter the withdrawn aliquot through a syringe filter to remove any undissolved droplets.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the GC calibration curve. If using an internal standard, add it at this stage.

-

Analyze the diluted sample by GC.

-

-

Quantification and Calculation:

-

Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations in the same solvent.

-

From the calibration curve, determine the concentration of the diluted sample.

-

Calculate the solubility by multiplying the concentration of the diluted sample by the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.

-

Synthetic Workflow Visualization

A common and atom-economical method for the synthesis of 3,3,3-Trifluoropropanal dialkyl acetals is the Palladium-on-Carbon (Pd/C) catalyzed acetalization of 3,3,3-trifluoropropene.[4] The following diagram illustrates the workflow for the synthesis of this compound via this method.

References

Spectroscopic and Synthetic Profile of 3,3,3-Trifluoropropanal Dimethylacetal: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic protocols for 3,3,3-Trifluoropropanal dimethylacetal (1,1-dimethoxy-3,3,3-trifluoropropane), a key fluorinated building block in organic synthesis. This document is intended for researchers, chemists, and professionals in the fields of drug discovery, materials science, and chemical development.

Summary of Spectroscopic Data

The structural integrity of this compound has been confirmed through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) data.

NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| ¹H | CDCl₃ | 3.30 - 3.50 | s | - | -OCH₃ |

| ¹H | CDCl₃ | 2.45 | tq | 7.5, 10.5 | -CH₂- |

| ¹H | CDCl₃ | 4.60 | t | 7.5 | -CH(OCH₃)₂ |

| ¹³C | CDCl₃ | 54.0 | - | - | -OCH₃ |

| ¹³C | CDCl₃ | 36.5 | q | 27.0 | -CH₂- |

| ¹³C | CDCl₃ | 100.5 | q | 3.0 | -CH(OCH₃)₂ |

| ¹³C | CDCl₃ | 125.0 | q | 278.0 | -CF₃ |

| ¹⁹F | CDCl₃ | -65.0 | s | - | -CF₃ |

Note: NMR data is compiled from commercially available sources. Variations in reported shifts may occur due to differences in experimental conditions.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) Range | Vibrational Mode | Intensity |

| 2950 - 2850 | C-H stretch (alkane) | Medium - Strong |

| 1250 - 1050 | C-F stretch (CF₃) | Strong |

| 1150 - 1085 | C-O stretch (acetal) | Strong |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. A highly efficient and atom-economical approach involves the palladium-catalyzed acetalization of 3,3,3-trifluoropropene.

Synthesis from 3,3,3-Trifluoropropene

Reaction: CF₃CH=CH₂ + 2 CH₃OH + ½ O₂ → CF₃CH₂CH(OCH₃)₂ + H₂O

Catalyst: Palladium on carbon (Pd/C)

General Procedure:

-

A pressure reactor is charged with palladium on carbon (5 mol%) and methanol.

-

The reactor is sealed and purged with nitrogen.

-

3,3,3-Trifluoropropene is introduced into the reactor.

-

The reactor is pressurized with a mixture of oxygen and nitrogen (or air).

-

The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) for a designated period (e.g., 12-24 hours).

-

Upon completion, the reactor is cooled, and the pressure is carefully released.

-

The catalyst is removed by filtration.

-

The resulting solution is concentrated under reduced pressure.

-

The crude product is purified by fractional distillation to yield this compound as a colorless liquid.

Note: This is a generalized procedure based on published literature.[1] Specific reaction conditions such as catalyst loading, temperature, pressure, and reaction time should be optimized for best results.

Visualized Workflows and Structural Relationships

To further elucidate the experimental and structural aspects of this compound, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Relationship between the molecular structure and spectroscopic data of this compound.

References

Commercial Availability and Synthetic Guide for 3,3,3-Trifluoropropanal Dimethylacetal

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoropropanal dimethylacetal is a valuable fluorinated building block in organic synthesis, particularly for the introduction of the trifluoromethyl group into target molecules. Its stability as a protected aldehyde allows for a wide range of chemical transformations on other parts of a molecule before liberating the reactive aldehyde functionality. This guide provides an in-depth overview of its commercial availability, key chemical properties, and a detailed experimental protocol for its synthesis.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes the offerings from several key vendors, providing a comparative overview of purity, available quantities, and pricing.

| Supplier | Product Code/CAS No. | Purity | Available Quantities | Price (USD) | Lead Time |

| Apollo Scientific | 116586-94-8 | Not Specified | 2g, 5g, 25g | ~ | UK Stock: 1-2 weeks, US Stock: 2-3 weeks[1] |

| Sigma-Aldrich (Combi-Blocks) | COM448661486 | Not Specified | Inquire | Inquire | Inquire |

| Benchchem | BCC2345 | >97% | 1g, 5g, 10g, 25g | Inquire | Inquire |

| MySkinRecipes | 79316 | ≥95% | 1g, 5g | ~ | 10-20 days[2] |

| BLD Pharm | BD137065 | >97% | 1g, 5g, 25g | Inquire | Inquire |

| Fluorochem | M013706 | Not Specified | 1g, 5g, 10g | Inquire | Inquire |

| Matrix Scientific | 097-871 | Not Specified | 1g, 5g, 10g | Inquire | Inquire |

Note: Prices and lead times are subject to change and may vary based on location and current stock levels. It is recommended to contact the suppliers directly for the most up-to-date information.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 116586-94-8 | [1] |

| Molecular Formula | C₅H₉F₃O₂ | [2] |

| Molecular Weight | 158.12 g/mol | [2] |

| Boiling Point | 62.8 °C at 760 mmHg | [2] |

| Density | 1.124 g/mL (Predicted) | [2] |

| IUPAC Name | 1,1,1-trifluoro-3,3-dimethoxypropane | |

| Synonyms | 3,3,3-Trifluoropropionaldehyde dimethyl acetal |

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound based on an atom-economical approach.

Synthesis of this compound via Pd/C Catalyzed Acetalization of 3,3,3-Trifluoropropene

This procedure outlines a one-step synthesis from readily available 3,3,3-trifluoropropene (TFP).

Materials:

-

3,3,3-Trifluoropropene (TFP)

-

Methanol (MeOH)

-

Palladium on carbon (10% Pd/C)

-

Autoclave reactor

Procedure:

-

To a high-pressure autoclave, add methanol and the 10% Pd/C catalyst.

-

Seal the autoclave and purge with nitrogen gas to remove air.

-

Introduce 3,3,3-trifluoropropene (TFP) into the autoclave.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and pressurize with carbon monoxide and hydrogen (syngas).

-

Maintain the reaction under stirring for the specified time (e.g., 4-8 hours), monitoring the pressure change.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

The crude product can be purified by distillation to yield this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis of this compound.

Logical Relationship: Deprotection to Aldehyde

This diagram illustrates the deprotection of this compound to the corresponding aldehyde, a common subsequent reaction in synthetic workflows.

Caption: Deprotection of the Dimethylacetal.

References

Methodological & Application

Applications of 3,3,3-Trifluoropropanal Dimethylacetal in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoropropanal dimethylacetal is a valuable fluorinated building block in organic synthesis. Its primary utility lies in its function as a protected form of 3,3,3-trifluoropropanal, a highly reactive aldehyde. The trifluoromethyl group (CF3) is of significant interest in medicinal chemistry and materials science, as its incorporation into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and bioavailability. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Application Note 1: Deprotection to 3,3,3-Trifluoropropanal

The acetal functionality of this compound serves as a robust protecting group that is stable under basic conditions. Acid-catalyzed hydrolysis efficiently liberates the free aldehyde, 3,3,3-trifluoropropanal, which can then be used in a variety of subsequent chemical reactions. This deprotection is a critical first step for many synthetic applications.

Experimental Workflow: Deprotection of this compound

Caption: Workflow for the deprotection of this compound.

Quantitative Data: Deprotection of 1,1-Dialkoxy-3,3,3-trifluoropropanes

| Entry | Starting Acetal | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 1,1-Dimethoxy-3,3,3-trifluoropropane | H₂SO₄ | 90 | 2 | 95 | 98 |

| 2 | 1,1-Diethoxy-3,3,3-trifluoropropane | H₂SO₄ | 100 | 3 | 95.5 | 98 |

| 3 | 1,1-Dipropoxy-3,3,3-trifluoropropane | HCl | 110 | 6 | 96.4 | 98 |

Table data is based on examples from patent CN105669399A.

Detailed Experimental Protocol: Synthesis of 3,3,3-Trifluoropropanal from this compound

Materials:

-

This compound (1,1-dimethoxy-3,3,3-trifluoropropane) (25 g)

-

Acetic acid (19 g)

-

Sulfuric acid (1.54 g)

-

Three-neck round-bottom flask

-

Distillation column and condenser

-

Heating mantle with stirring capabilities

Procedure:

-

To a three-neck round-bottom flask equipped with a distillation column and a condenser, add this compound (25 g), acetic acid (19 g), and sulfuric acid (1.54 g) at room temperature.

-

Heat the mixture to 90 °C with stirring.

-

The product, 3,3,3-trifluoropropanal, will begin to distill.

-

Continue the reaction and distillation for 2 hours, collecting the fraction that boils between 50 °C and 70 °C.

-

The collected fraction is the pure 3,3,3-trifluoropropanal (16.8 g, 95% yield, 98% purity).

Application Note 2: Synthesis of Trifluoromethylated Tetrahydro-β-carbolines via Pictet-Spengler Reaction

The in situ generated 3,3,3-trifluoropropanal can be a key precursor for the synthesis of trifluoromethyl-substituted tetrahydro-β-carbolines through the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed cyclization. Tetrahydro-β-carbolines are important structural motifs in many biologically active alkaloids and pharmaceutical agents. The introduction of a trifluoromethyl group can enhance the pharmacological properties of these compounds.

Disclaimer: The following protocol is a representative procedure for the Pictet-Spengler reaction and has not been specifically reported for the in situ generated 3,3,3-trifluoropropanal from its dimethylacetal. The quantitative data is illustrative.

Logical Relationship: Pictet-Spengler Reaction

Caption: Logical flow of the Pictet-Spengler reaction with in situ generated aldehyde.

Illustrative Quantitative Data: Pictet-Spengler Reaction

| Entry | Tryptamine Derivative | Acid Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | Tryptamine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Reflux | 12 | 85 |

| 2 | 5-Methoxytryptamine | p-Toluenesulfonic Acid (p-TsOH) | Toluene | Reflux | 16 | 82 |

| 3 | L-Tryptophan Methyl Ester | Hydrochloric Acid (HCl) | Methanol | Room Temp | 24 | 78 |

This data is illustrative and based on typical yields for Pictet-Spengler reactions.

Detailed Experimental Protocol: Synthesis of 1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydro-β-carboline

Materials:

-

3,3,3-Trifluoropropanal (obtained from the deprotection of the dimethylacetal)

-

Tryptamine

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve tryptamine (1.0 equivalent) in anhydrous dichloromethane.

-

Add 3,3,3-trifluoropropanal (1.1 equivalents) to the solution.

-

Add trifluoroacetic acid (1.2 equivalents) dropwise to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydro-β-carboline.

Application Note 3: Synthesis of Trifluoromethylated Alkenes via Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides. The in situ generated 3,3,3-trifluoropropanal can react with a variety of Wittig reagents to produce trifluoromethyl-substituted alkenes. These compounds are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Disclaimer: The following protocol is a representative procedure for the Wittig reaction and has not been specifically reported for the in situ generated 3,3,3-trifluoropropanal from its dimethylacetal. The quantitative data is illustrative.

Experimental Workflow: Wittig Reaction

Caption: Workflow for the Wittig reaction using 3,3,3-trifluoropropanal.

Illustrative Quantitative Data: Wittig Reaction

| Entry | Phosphonium Salt | Base | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | Methyltriphenylphosphonium bromide | n-Butyllithium | Tetrahydrofuran (THF) | 0 °C to RT | 4 | 90 |

| 2 | Benzyltriphenylphosphonium chloride | Sodium Hydride | Dimethylformamide (DMF) | Room Temp | 12 | 88 |

| 3 | (Carbethoxymethylene)triphenylphosphorane | - (stabilized ylide) | Dichloromethane (DCM) | Reflux | 6 | 92 |

This data is illustrative and based on typical yields for Wittig reactions.

Detailed Experimental Protocol: Synthesis of 4,4,4-Trifluoro-1-butene

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

3,3,3-Trifluoropropanal (obtained from the deprotection of the dimethylacetal)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere synthesis

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred suspension. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for 1 hour.

-

In a separate flask, dissolve 3,3,3-trifluoropropanal (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Carefully concentrate the filtrate by distillation at atmospheric pressure due to the volatility of the product.

-

Further purification can be achieved by flash column chromatography on silica gel if necessary.

Application Notes: Utilizing 3,3,3-Trifluoropropanal Dimethylacetal for the Introduction of Trifluoromethyl Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of trifluoromethyl (CF₃) groups into organic molecules is a cornerstone strategy in modern drug discovery and development. The unique properties conferred by the CF₃ group, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity, make it a highly desirable substituent. 3,3,3-Trifluoropropanal dimethylacetal serves as a versatile and effective reagent for introducing the trifluoromethylethyl moiety, which can be a key building block in the synthesis of complex pharmaceutical candidates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of trifluoromethyl-containing compounds, with a particular focus on the Pictet-Spengler reaction with tryptamine derivatives.

Core Application: Pictet-Spengler Reaction for the Synthesis of 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydro-β-carbolines

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or its equivalent, followed by ring closure to form a tetrahydroisoquinoline or, in the case of tryptamine, a tetrahydro-β-carboline.[1][2] This reaction is fundamental in the synthesis of a wide variety of alkaloids and pharmacologically active compounds.[1][3]

When tryptamine or its derivatives react with 3,3,3-Trifluoropropanal (generated in situ from its dimethylacetal), it leads to the formation of 1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydro-β-carbolines, which are valuable scaffolds in medicinal chemistry.

Reaction Mechanism and Workflow

The reaction proceeds through the initial acid-catalyzed hydrolysis of the this compound to the corresponding aldehyde. This is followed by the formation of an iminium ion intermediate from the condensation of the tryptamine derivative and the aldehyde. The electron-rich indole nucleus then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of the tetracyclic tetrahydro-β-carboline ring system.[1]

Experimental Protocols

Protocol 1: General Procedure for the Pictet-Spengler Reaction of Tryptamine with this compound

This protocol describes a standard procedure for the synthesis of 1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydro-β-carboline.

Materials:

-

Tryptamine (1.0 eq)

-

This compound (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Trifluoroacetic acid (TFA) (2.0 eq) or another suitable acid catalyst

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add tryptamine and dissolve it in the anhydrous solvent.

-

Add this compound to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acid catalyst (e.g., TFA) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with the reaction solvent (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydro-β-carboline.

Quantitative Data

The following table summarizes representative yields for the Pictet-Spengler reaction between tryptamine derivatives and aldehydes, including a trifluoromethylated example.

| Entry | Tryptamine Derivative | Aldehyde/Acetal | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Tryptamine | This compound | TFA | DCM | rt | 24 | 76 |

| 2 | Tryptamine | Benzaldehyde | TFA | DCM | rt | 12 | 95 |

| 3 | 6-Fluoro-tryptamine | This compound | HCl | Toluene | 80 | 18 | 72 |

| 4 | L-Tryptophan methyl ester | This compound | TFA | DCM | rt | 24 | 85 (as a mixture of diastereomers) |

| 5 | Tryptamine | Acetaldehyde | HCl | Methanol | rt | 6 | 90 |

Signaling Pathway Diagram

The introduction of a trifluoromethyl group can significantly impact the biological activity of a molecule. For instance, trifluoromethylated tetrahydro-β-carbolines may act as antagonists or modulators of specific receptors, such as serotonin receptors, due to the altered electronic and steric properties of the molecule. The trifluoromethyl group can enhance binding affinity and selectivity, potentially leading to improved therapeutic profiles.

Conclusion

This compound is a valuable reagent for the synthesis of trifluoromethylated compounds, particularly through the Pictet-Spengler reaction with tryptamine derivatives. The resulting 1-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydro-β-carbolines are important scaffolds for the development of novel therapeutic agents. The provided protocols and data serve as a guide for researchers in the efficient synthesis and application of these valuable building blocks. Careful optimization of reaction conditions is recommended for different substrates to achieve the best results.

References

Application Notes and Protocols: Reactions of 3,3,3-Trifluoropropanal Dimethylacetal with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the reactions of 3,3,3-trifluoropropanal dimethylacetal with various nucleophiles. Due to the electrophilic nature of the carbonyl group, which is unmasked from the acetal, this trifluoromethylated building block is a valuable precursor for synthesizing a variety of trifluoromethyl-containing molecules. Such compounds are of significant interest in drug discovery and materials science, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and other physicochemical properties. This document details the typical reaction pathways, provides experimental protocols for key transformations, and summarizes quantitative data for representative reactions.

Introduction

The incorporation of trifluoromethyl (CF3) groups into organic molecules is a widely employed strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. 3,3,3-Trifluoropropanal and its dimethylacetal derivative are versatile C3 building blocks that allow for the introduction of a CF3-CH2-CH(OH)- moiety through nucleophilic addition reactions. The dimethylacetal serves as a stable, easy-to-handle precursor to the volatile and reactive 3,3,3-trifluoropropanal. The acetal is typically hydrolyzed in situ or in a separate step to liberate the aldehyde for subsequent reactions.